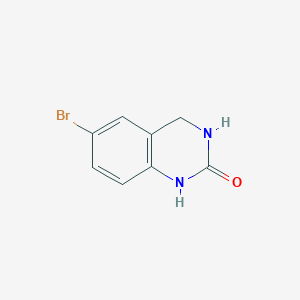

6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,4-dihydro-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-3H,4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMQSNAFKKEZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735570 | |

| Record name | 6-Bromo-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246765-38-7 | |

| Record name | 6-Bromo-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-3,4-dihydroquinazolin-2(1H)-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Foreword: The Quinazolinone Core in Modern Chemistry

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] This privileged structure, a fusion of benzene and pyrimidinone rings, serves as the foundation for numerous therapeutic agents, demonstrating activities ranging from anticancer and antiviral to anti-inflammatory and anticonvulsant.[1][2] Within this vital class of compounds, this compound emerges as a particularly valuable synthetic intermediate. Its strategic bromination provides a reactive handle for further molecular elaboration, enabling chemists to explore structure-activity relationships and develop novel drug candidates. This guide offers a comprehensive exploration of the chemical properties, synthesis, and reactivity of this key building block, tailored for researchers and scientists in the field of drug discovery and development.

Core Physicochemical and Structural Properties

This compound is a solid, heterocyclic compound whose properties are defined by its fused ring system and halogen substituent. A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| IUPAC Name | 6-bromo-3,4-dihydro-1H-quinazolin-2-one | PubChem[3] |

| CAS Number | 1246765-38-7 | Xidianti[4] |

| Molecular Formula | C₈H₇BrN₂O | PubChem[3] |

| Molecular Weight | 227.06 g/mol | Calculated |

| Monoisotopic Mass | 225.97418 Da | PubChem[3] |

| Predicted XlogP | 1.2 | PubChem[3] |

| Predicted TPSA | 41.57 Ų | ChemScene[5] |

| Hydrogen Bond Donors | 2 | ChemScene[5] |

| Hydrogen Bond Acceptors | 2 | ChemScene[5] |

Note: Some properties are predicted via computational models and should be confirmed experimentally.

The structure features a dihydro-quinazolinone core, where the bromine atom is positioned on the benzene ring, influencing the molecule's electronic properties and reactivity.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insight

The synthesis of quinazolinone derivatives often involves the cyclization of substituted anthranilic acids or their corresponding amides. A prevalent and efficient method for preparing the 6-bromo variant starts with 2-amino-5-bromobenzoic acid.

Synthetic Pathway Overview

A common synthetic approach involves a two-step process: first, the formation of an intermediate benzoxazinone, followed by reaction with an amine source to yield the desired dihydroquinazolinone. A related synthesis of a derivative, 6-bromo-2-methylquinazolin-4(3H)-one, involves refluxing 2-amino-5-bromobenzoic acid with acetic anhydride.[6] This general principle can be adapted. For the title compound, a reaction with a source of ammonia or a protected amine followed by cyclization is a viable route.

Caption: Generalized synthetic workflow for 6-bromo-quinazolinone synthesis.

Exemplary Experimental Protocol

This protocol is a representative method based on established chemical principles for quinazolinone synthesis.[7]

-

Step 1: Formation of 6-Bromo-2-phenyl-1,3,4-benzoxazinone. To a solution of 5-bromoanthranilic acid (1 equivalent) in a suitable solvent like pyridine, add benzoyl chloride (1.1 equivalents) dropwise. Heat the mixture under reflux for approximately 4 hours.[7] The rationale here is the acylation of the amino group, followed by an intramolecular cyclization (dehydration) to form the benzoxazinone ring.

-

Step 2: Conversion to the Dihydroquinazolinone. The isolated benzoxazinone intermediate (1 equivalent) is then reacted with a source of ammonia, such as ammonium acetate or by bubbling ammonia gas through the solution, in a solvent like glacial acetic acid. The mixture is refluxed for several hours. This step involves the nucleophilic attack of ammonia on the carbonyl group, leading to ring-opening, followed by recyclization to form the more stable quinazolinone ring system.

-

Work-up and Purification. After cooling, the reaction mixture is poured into crushed ice to precipitate the product. The solid is collected by filtration, washed with water to remove any residual acid and salts, and then dried. Recrystallization from a suitable solvent like ethanol is performed to obtain the purified this compound.

This self-validating system relies on the distinct physical properties (e.g., melting point) and spectral data of the intermediates and final product to confirm successful transformation at each stage.

Spectral Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The expected spectral data are summarized below, based on the analysis of similar quinazolinone structures.[8][9]

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the bromo-substituted ring appearing as doublets and doublets of doublets in the δ 7.0-8.0 ppm region. - Two distinct singlets (or broad singlets) for the two N-H protons. - A singlet for the CH₂ group (methylene protons) around δ 4.0-4.5 ppm.[8] |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 160-165 ppm.[8] - Aromatic carbons in the δ 110-150 ppm range, with the carbon bearing the bromine (C-Br) appearing at the lower end of this range. - Methylene carbon (CH₂) signal around δ 35-45 ppm.[8] |

| IR (cm⁻¹) | - N-H stretching vibrations appearing as one or two bands in the 3200-3400 cm⁻¹ region. - Carbonyl (C=O) stretching of the cyclic amide (lactam) around 1650-1690 cm⁻¹. - C-Br stretching in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spec. | - A characteristic pair of molecular ion peaks [M]⁺ and [M+2]⁺ with an approximate 1:1 intensity ratio, confirming the presence of one bromine atom. |

Reactivity and Synthetic Potential

The chemical reactivity of this compound is dictated by its constituent functional groups: the secondary amines, the cyclic amide, the electron-deficient aromatic ring, and the C-Br bond.

Caption: Key reactive sites on the 6-bromo-quinazolinone scaffold.

-

N-Alkylation/Arylation: The two nitrogen atoms (N1 and N3) are nucleophilic and can be readily alkylated or arylated using appropriate electrophiles under basic conditions. This allows for the introduction of diverse substituents to modulate the compound's steric and electronic properties.

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C6 position is the most versatile functional group for synthetic diversification. It serves as an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This enables the facile introduction of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space for drug discovery.

-

Aromatic Substitution: The existing substituents on the benzene ring will direct any further electrophilic aromatic substitution reactions, although the ring is generally deactivated by the bromine and the quinazolinone system.

Applications in Drug Discovery

The true value of this compound lies in its role as a scaffold and intermediate in the synthesis of biologically active molecules. The broader quinazolinone class has been extensively investigated for various therapeutic applications.[2]

-

Anticancer Agents: Many quinazolinone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[8][10] They often act by inhibiting key enzymes involved in cell proliferation, such as tyrosine kinases (e.g., EGFR) or by disrupting microtubule polymerization.[8][10] The 6-bromo substituent can be a key pharmacophoric feature or a handle to attach other functional groups to enhance potency and selectivity.

-

Antiviral and Antimicrobial Agents: The quinazolinone core is present in compounds with reported antiviral and antimicrobial activities.[11] The ability to easily modify the 6-position allows for the optimization of these properties.

-

CNS-Active Agents: Due to their rigid structure and ability to be functionalized, quinazolinones have been explored for activity in the central nervous system, including as anticonvulsant agents.

Safety and Handling

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[14]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[14]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[14]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[14]

Caption: Summary of essential safety precautions.

Recommended Handling Procedures:

-

Always handle the compound in a well-ventilated chemical fume hood.[15]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[14][15]

-

Avoid formation of dust and aerosols.[15]

-

Wash hands thoroughly after handling.[16]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

Conclusion

This compound is more than a simple chemical compound; it is a versatile platform for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and, most importantly, its strategically placed bromine atom make it an invaluable tool for researchers. The ability to leverage this reactive site through modern synthetic methodologies like palladium cross-coupling opens the door to countless novel derivatives. As the quest for new and more effective therapeutic agents continues, the intelligent application of such foundational building blocks will remain paramount to the success of drug discovery programs.

References

- 1. 6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (328956-24-7) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 4. This compound - 羰基化合物 - 西典实验 [seedior.com]

- 5. chemscene.com [chemscene.com]

- 6. 6-BROMO-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE | 5426-59-5 [chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. 6-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one [cymitquimica.com]

- 12. 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one | C9H8BrNO | CID 759447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 6-Bromo-4-hydroxyquinolin-2(1H)-one | C9H6BrNO2 | CID 54689446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. aaronchem.com [aaronchem.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

Physicochemical characteristics of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of this compound. While this specific molecule is a discrete chemical entity, its detailed experimental data is not extensively documented in publicly accessible literature. Therefore, this guide pivots to a more instructive role, detailing the standard, industry-accepted methodologies for determining these critical parameters. By focusing on the causality behind experimental choices and presenting self-validating protocols, this document serves as a robust resource for researchers, scientists, and drug development professionals engaged in the characterization of this and related novel chemical entities. We will explore the determination of melting point, solubility, pKa, and lipophilicity (logP), alongside spectroscopic characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Derivatives of this heterocyclic system are known to exhibit diverse pharmacological activities, including but not limited to anticancer, antiviral, and antiproliferative effects. The introduction of a bromine atom at the 6-position of the 3,4-dihydroquinazolin-2(1H)-one structure can significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. A thorough understanding of the physicochemical properties of this compound is, therefore, a prerequisite for its rational development in any research and development pipeline.

Molecular and Structural Data

A foundational step in the characterization of any compound is the confirmation of its basic molecular and structural properties.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₈H₇BrN₂O |

| Molecular Weight | 227.06 g/mol |

| Chemical Structure |

|

Note: The molecular weight of the N-methylated analog, 6-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, is 241.08 g/mol [1].

Core Physicochemical Properties: Measurement and Rationale

The following sections detail the experimental protocols for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point

Importance: The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range[2].

Experimental Protocol: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. This can be achieved by grinding a small amount of the crystalline solid in a mortar and pestle.

-

Take a capillary tube and seal one end by briefly holding it in the flame of a Bunsen burner[3].

-

Pack the powdered sample into the capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface[3][4].

-

-

Apparatus Setup:

-

Insert the packed capillary tube into one of the sample slots of the Mel-Temp apparatus.

-

Place a calibrated thermometer in the designated holder.

-

-

Measurement:

-

Turn on the apparatus and set an initial rapid heating rate to approximate the melting point.

-

Once the approximate range is known, allow the apparatus to cool and repeat the measurement with a fresh sample.

-

When approaching the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium[2].

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid phase has liquefied (T2). The melting range is reported as T1-T2[4].

-

Caption: Workflow for Melting Point Determination.

Solubility

Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development, leading to unreliable in vitro assay results and poor in vivo performance[5][6]. Kinetic solubility is often measured in early discovery for high-throughput screening, while thermodynamic solubility provides a more accurate measure for lead optimization[7].

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

This method is suitable for high-throughput screening to quickly assess the solubility of a compound from a DMSO stock solution.

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO[8].

-

-

Assay Plate Preparation:

-

In a 96-well microtiter plate, dispense a small volume (e.g., 5 µL) of the DMSO stock solution into each well[8].

-

Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (e.g., 2%)[5][8].

-

-

Incubation and Measurement:

-

Mix the contents of the plate thoroughly.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking[8].

-

Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of undissolved precipitate[6][8].

-

-

Data Analysis:

-

The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to controls.

-

Caption: Kinetic Solubility Assay Workflow.

Acid Dissociation Constant (pKa)

Importance: The pKa value dictates the extent of ionization of a compound at a given pH. This is crucial as the ionization state affects a molecule's solubility, permeability across biological membranes, and binding to its target protein.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values[9][10].

-

System Calibration:

-

Calibrate the pH meter using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10)[11].

-

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM)[11].

-

Maintain a constant ionic strength in the solution using an inert salt like 0.15 M KCl[11].

-

If necessary, adjust the initial pH of the solution to the acidic or basic end of the titration range with a small amount of strong acid (e.g., HCl) or strong base (e.g., NaOH).

-

-

Titration:

-

Immerse the calibrated pH electrode into the sample solution, which is continuously stirred.

-

Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH if titrating an acid) and record the pH after each addition, allowing the reading to stabilize[11].

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point. More accurately, it can be determined from the inflection point of the first derivative of the titration curve[12].

-

Caption: Potentiometric Titration Workflow for pKa.

Lipophilicity (logP)

Importance: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (P), typically expressed as its logarithm (logP), measures the ratio of the concentration of a compound in a nonpolar solvent (usually n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination[13][14].

-

Phase Preparation:

-

Pre-saturate n-octanol with an aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate[15]. This ensures that the two phases are in equilibrium before the experiment begins.

-

-

Partitioning:

-

Dissolve a known amount of the compound in one of the pre-saturated phases.

-

Combine the two phases in a vessel at a known volume ratio.

-

Shake the vessel vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

-

Phase Separation and Analysis:

-

Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation:

-

Calculate logP using the following formula: logP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

-

Caption: Shake-Flask Method for logP Determination.

Spectroscopic Characterization Protocols

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Importance: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure determination. ¹H NMR gives information on the number, environment, and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton.

Protocol for ¹H and ¹³C NMR Acquisition

-

Sample Preparation:

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution[18].

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, 16-64 scans are sufficient.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like TMS (0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30)[17].

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C[17]. A relaxation delay of 2 seconds is typically used[17].

-

Process and reference the spectrum similarly to the ¹H spectrum (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

Importance: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR is a modern, convenient method for obtaining IR spectra of solid samples with minimal preparation[19][20].

-

Background Measurement:

-

Ensure the ATR crystal (typically diamond) is clean.

-

Take a background spectrum of the empty crystal. The instrument will automatically subtract this from the sample spectrum[21].

-

-

Sample Measurement:

-

Spectrum Acquisition:

-

Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

-

After measurement, clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth[21].

-

Mass Spectrometry (MS)

Importance: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns[23][24].

Protocol for Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar, medium-sized organic molecules.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Infusion and Ionization:

-

The sample solution is introduced into the ESI source via direct infusion or through an HPLC system.

-

A high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.

-

-

Mass Analysis and Detection:

-

The generated ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

The detector records the abundance of ions at each m/z value.

-

-

Data Interpretation:

-

The resulting mass spectrum will show a peak corresponding to the molecular ion (e.g., [M+H]⁺ for positive ion mode or [M-H]⁻ for negative ion mode). The m/z of this peak provides the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ peaks of nearly equal intensity).

-

Conclusion

References

- 1. 6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (328956-24-7) for sale [vulcanchem.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. books.rsc.org [books.rsc.org]

- 19. agilent.com [agilent.com]

- 20. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 21. m.youtube.com [m.youtube.com]

- 22. gammadata.se [gammadata.se]

- 23. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 24. fiveable.me [fiveable.me]

A Technical Guide to 6-Bromo-3,4-dihydroquinazolin-2(1H)-one and Its Analogs: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Chemical Landscape of a Niche Scaffold

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its rigid, bicyclic framework provides a versatile platform for introducing a variety of substituents, enabling the fine-tuning of pharmacological activity. Within this broad class of compounds, the 6-bromo-3,4-dihydroquinazolin-2(1H)-one core represents a synthetically accessible and functionally intriguing starting point for drug discovery programs.

However, a critical point of clarification is necessary for the discerning researcher. While the chemical name "this compound" is unambiguous in its structure, a dedicated and verified CAS (Chemical Abstracts Service) number for this specific N1- and N3-unsubstituted compound is not consistently reported across major chemical databases. Often, searches for this compound lead to its various substituted analogs. This guide will therefore address this ambiguity by focusing on a well-characterized and commercially available analog, 6-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS: 328956-24-7) , as a representative example. The synthetic principles and potential applications discussed herein are broadly applicable to the parent compound and provide a solid foundation for researchers working with this chemical series.

Physicochemical and Structural Characteristics

The introduction of a bromine atom at the 6-position and the saturation of the pyrimidine ring significantly influence the electronic and conformational properties of the quinazolinone core. These features are critical for its interaction with biological targets. The properties of the representative analog, 6-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, are summarized below.

| Property | Value | Source |

| CAS Number | 328956-24-7 | [1][2][3] |

| Molecular Formula | C₉H₉BrN₂O | [1][2] |

| Molecular Weight | 241.08 g/mol | [1][2] |

| IUPAC Name | 6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one | [2] |

| SMILES | CN1CC2=C(C=CC(=C2)Br)NC1=O | [1] |

| Physical State | Solid | |

| Purity | Typically ≥95% |

Synthesis and Mechanistic Considerations

The synthesis of 6-bromo-3,4-dihydroquinazolin-2(1H)-ones generally proceeds through a cyclization reaction involving a substituted anthranilic acid derivative. The choice of starting materials and reaction conditions can be adapted to yield various analogs.

General Synthetic Workflow

A common and reliable method for constructing the this compound core involves the reaction of a 5-bromoanthranilic acid derivative with a source of the C2 carbon and N3 nitrogen. The workflow is conceptually straightforward, allowing for modular assembly.

Caption: Generalized synthetic workflow for the this compound scaffold.

Exemplary Protocol: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

Objective: To synthesize the key intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, which can be further modified.

Materials:

-

5-bromoanthranilic acid

-

Phenyl isothiocyanate

-

Triethylamine

-

Absolute ethanol

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoanthranilic acid (10 mmol) in absolute ethanol (30 mL).

-

Addition of Reagents: To the stirred solution, add phenyl isothiocyanate (15 mmol) followed by triethylamine (2 mL).

-

Reflux: Heat the reaction mixture to reflux at 65°C for 20 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: Upon completion, cool the reaction mixture. The product will precipitate out of the solution.

-

Purification: Filter the solid residue and recrystallize it from ethanol to yield the pure 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[4]

Causality and Experimental Choices:

-

5-Bromoanthranilic Acid: This starting material provides the benzene ring and the bromine substituent at the desired position.

-

Phenyl Isothiocyanate: This reagent serves as the source for both the C2 carbon and the N3-phenyl group in the quinazolinone ring.

-

Triethylamine: A non-nucleophilic base is used to facilitate the reaction, likely by deprotonating the carboxylic acid and amino groups of the anthranilic acid.

-

Ethanol as Solvent: Ethanol is a suitable polar protic solvent for this condensation reaction, and its boiling point allows for a controlled reflux temperature.

Applications in Drug Discovery and Medicinal Chemistry

The quinazolinone core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The presence of the bromo substituent at the 6-position offers a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a diverse chemical space.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of quinazolinone derivatives.[4] Some have been shown to act as inhibitors of key signaling molecules in cancer cells. For instance, certain 6-bromo quinazoline derivatives have been designed and synthesized as potential cytotoxic agents.[4] A recent study reported the synthesis of a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives that exhibited significant antiproliferative activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.[4]

Caption: Putative mechanism of action for anticancer quinazolinone derivatives.

Other Potential Therapeutic Applications

The versatility of the quinazolinone scaffold extends beyond oncology. Derivatives have been investigated for a wide array of pharmacological activities, including:

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its analogs. Based on data for related compounds, the following hazards may be present:

-

Harmful if swallowed

-

Causes skin irritation

-

Causes serious eye irritation

-

May cause respiratory irritation

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds for drug discovery and development. While the specific parent compound requires further characterization and a definitive CAS assignment, the established chemistry and diverse biological activities of its derivatives underscore the potential of this scaffold. Future research in this area will likely focus on the synthesis of novel analogs through diversification at the N1, N3, and C6 positions, followed by comprehensive pharmacological evaluation to identify lead compounds for various therapeutic targets.

References

- 1. 6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (328956-24-7) for sale [vulcanchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. calpaclab.com [calpaclab.com]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Bromo-3,4-dihydroquinazolin-2(1H)-one as a Potential EGFR Inhibitor

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, in-vitro evaluation, and in-silico analysis of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR).

Introduction: The Rationale for Targeting EGFR with Quinazolinone Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a pivotal member of the receptor tyrosine kinase family, playing a crucial role in regulating essential cellular processes such as proliferation, differentiation, and survival.[1][2] Upon binding with its ligands, like the epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are fundamental for normal cell function.[3][4]

However, dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and breast cancer.[1][5][6] This aberrant signaling leads to uncontrolled cell growth, proliferation, and metastasis, making EGFR a prime target for therapeutic intervention.[2][5]

The quinazoline core has emerged as a highly favorable scaffold in the development of novel EGFR inhibitors.[7][8] Its structural features allow for high-affinity binding to the ATP-binding site of the EGFR kinase domain, effectively competing with ATP and inhibiting the downstream signaling cascade.[7][9] This has led to the successful development and approval of several generations of quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib.[8][9][10] The exploration of novel derivatives, such as this compound, is driven by the continuous search for compounds with improved potency, selectivity, and the ability to overcome acquired resistance mechanisms.[10]

The EGFR Signaling Cascade: A Visual Overview

The following diagram illustrates the central role of EGFR in activating key downstream pathways that drive tumorigenesis.

Caption: EGFR signaling pathways critical in cancer.

Synthesis of this compound

The synthesis of the target compound can be approached through a multi-step process starting from commercially available materials. The rationale for this synthetic route is its reliability and the use of well-established chemical transformations.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Bromoanthranilic acid

-

Dissolve anthranilic acid in acetonitrile.

-

Add a solution of N-bromosuccinimide (NBS) in acetonitrile dropwise to the stirred solution at room temperature.

-

Continue stirring and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the resulting precipitate and wash with cold acetonitrile to yield 5-bromoanthranilic acid.[11]

Step 2: Synthesis of 6-Bromo-2-amino-3,4-dihydroquinazoline

This step involves a reductive cyclization. While several methods exist, a common approach involves the use of a reducing agent and a source of the C2 carbon and N1 nitrogen.

-

To a solution of 5-bromoanthranilic acid in a suitable solvent (e.g., ethanol), add a reducing agent such as stannous chloride (SnCl2).[12]

-

Introduce a source for the C2 and N1 atoms, such as formamide, and heat the mixture under reflux.[12][13]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Hydrolysis to this compound

-

Dissolve the 6-bromo-2-amino-3,4-dihydroquinazoline from the previous step in an aqueous acidic solution (e.g., dilute HCl).

-

Heat the solution to induce hydrolysis of the amino group to a carbonyl group.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

In-Vitro Biological Evaluation: Assessing Inhibitory Potential

EGFR Kinase Inhibition Assay

The potency of this compound against EGFR is determined by measuring its ability to inhibit the phosphorylation of a substrate peptide by the EGFR kinase domain. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust method for this purpose.[14][15]

Experimental Protocol: EGFR Kinase Assay

-

Reagent Preparation:

-

Prepare a 2X solution of EGFR kinase in kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[15]

-

Prepare a 2X solution of the substrate (e.g., Poly (Glu, Tyr)) and ATP in the same reaction buffer.[14]

-

Prepare serial dilutions of the test compound (this compound) and a positive control (e.g., Gefitinib) in DMSO, then dilute further in the reaction buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the 2X EGFR kinase solution to each well of a 384-well plate.[16]

-

Add 2.5 µL of the serially diluted compound or control to the respective wells.

-

Incubate for 30 minutes at room temperature to allow for compound binding to the enzyme.[16]

-

Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.

-

Incubate for 60 minutes at room temperature.[15]

-

-

Signal Detection (ADP-Glo™ Protocol):

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines overexpressing EGFR (e.g., A549 lung carcinoma, MCF-7 breast cancer). This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Culture A549 or other suitable cancer cells in appropriate media.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of media.[17]

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Anticipated In-Vitro Activity Data

The following table presents hypothetical, yet plausible, data for this compound based on the activities of similar quinazolinone derivatives found in the literature.[19][20][21][22]

| Compound | EGFR Kinase IC₅₀ (nM) | A549 GI₅₀ (µM) | MCF-7 GI₅₀ (µM) |

| This compound | 10 - 50 | 5 - 15 | 10 - 25 |

| Gefitinib (Reference) | 25.42 | 15.59 | >100 |

Note: These values are illustrative and require experimental validation.

In-Silico Analysis: Elucidating the Mechanism of Action

Molecular docking is a powerful computational tool used to predict the binding mode of a small molecule within the active site of a target protein. This provides valuable insights into the molecular interactions that drive inhibitory activity.[23][24]

Workflow for Molecular Docking

Caption: A typical workflow for molecular docking studies.

Molecular Docking Protocol

-

Protein Preparation:

-

Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB ID: 1M17, co-crystallized with erlotinib).[24]

-

Using molecular modeling software (e.g., PyMOL, Discovery Studio), prepare the protein by removing water molecules, co-crystallized ligands, and any other heteroatoms.[25]

-

Add polar hydrogens and assign appropriate charges to the protein atoms.

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound and convert it to a 3D structure.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[26]

-

-

Docking Simulation:

-

Define the binding pocket (grid box) based on the position of the co-crystallized erlotinib in the original PDB file to ensure the docking is performed at the ATP-binding site.[24]

-

Use a docking program like AutoDock Vina to dock the prepared ligand into the defined binding site of the EGFR protein.[25]

-

-

Analysis:

-

Analyze the resulting docking poses based on their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the best docking pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the EGFR active site.

-

Predicted Binding Mode and Structure-Activity Relationship (SAR)

Based on docking studies of similar quinazolinone inhibitors, this compound is expected to form crucial interactions within the EGFR active site.[20][27] The quinazolinone core is predicted to form a key hydrogen bond with the backbone nitrogen of Met793 in the hinge region. The bromo-substituent at the 6-position can potentially form halogen bonds or engage in hydrophobic interactions, which may enhance binding affinity and contribute to overall potency.[21][28]

Caption: Predicted interactions of the inhibitor in the EGFR active site.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the synthesis, in-vitro evaluation, and in-silico analysis of this compound as a potential EGFR inhibitor. The quinazolinone scaffold remains a highly promising starting point for the development of new anticancer agents. The proposed methodologies provide a clear path for researchers to validate the therapeutic potential of this specific compound.

Future work should focus on the experimental validation of the synthesized compound's activity against wild-type and clinically relevant mutant forms of EGFR (e.g., T790M, L858R).[7] Further optimization of the scaffold, guided by SAR and computational studies, could lead to the development of next-generation EGFR inhibitors with enhanced potency and improved pharmacological profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EGFR signaling pathway as therapeutic target in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]

- 15. promega.com [promega.com]

- 16. rsc.org [rsc.org]

- 17. atcc.org [atcc.org]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. impressions.manipal.edu [impressions.manipal.edu]

- 24. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 25. d-nb.info [d-nb.info]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Novel Quinazolinone Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The quinazolinone core, a fused bicyclic heterocycle composed of benzene and pyrimidine rings, stands as a "privileged structure" in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[2][3][4] This versatility has cemented the quinazolinone scaffold as a cornerstone in the development of numerous therapeutic agents, including FDA-approved drugs like Gefitinib and Erlotinib.[2] This guide provides an in-depth exploration of the synthetic evolution of quinazolinone scaffolds, from classical condensation reactions to modern catalytic and green chemistry methodologies. We will dissect the causality behind experimental choices, provide field-proven protocols, and illuminate the critical role of Structure-Activity Relationship (SAR) studies in transforming these scaffolds into potent, targeted therapeutics.

Part 1: The Architectural Blueprint: Synthetic Strategies for the Quinazolinone Core

The construction of the quinazolinone framework has evolved significantly, driven by the dual needs for efficiency and sustainability. Understanding this evolution provides critical context for modern synthetic design.

Classical Foundations: Building the Initial Framework

The genesis of quinazolinone synthesis lies in robust, albeit often harsh, condensation reactions. The most common historical method is the Niementowski Reaction , first described in 1895, which involves heating anthranilic acid with excess formamide.[5] While foundational, this and similar methods often require high temperatures and long reaction times.

Classical strategies generally build the quinazolinone skeleton from ortho-disubstituted benzene derivatives, with the most common starting materials being:

-

Anthranilic Acid and its Derivatives (Amides, Esters): These are the most frequent precursors, where the carboxyl and amino groups provide the necessary functionality for cyclization with a one-carbon source.[5]

-

Isatoic Anhydrides: These activated precursors react readily with amines and other nucleophiles to form the quinazolinone ring system.[5]

-

2-Aminobenzonitriles: The nitrile group can be hydrated and cyclized in the presence of various reagents to yield the desired scaffold.[5]

The Modern Synthesis Toolkit: Catalysis and Enabling Technologies

Modern synthetic chemistry prioritizes efficiency, selectivity, and sustainability. The synthesis of quinazolinones has been profoundly impacted by these principles, leading to a diverse array of powerful methodologies.

Transition-metal-catalyzed reactions have become indispensable tools, offering milder reaction conditions and broader substrate scope compared to classical methods.[6][7] These reactions often proceed via C-H bond functionalization, cross-coupling, and annulation cascades.

-

Palladium and Copper Catalysis: These metals are workhorses in forming the critical C-N bonds required for cyclization. Copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations are frequently employed to construct key intermediates that subsequently cyclize to the quinazolinone core.[8][9][10]

-

Earth-Abundant Metal Catalysis (Mn, Co, Fe): Driven by cost and sustainability, there is a growing trend towards using earth-abundant metals. Manganese and Cobalt complexes, for instance, have proven highly effective in catalyzing "acceptorless dehydrogenative coupling" (ADC) reactions, where alcohols and amines are coupled with the liberation of hydrogen gas, representing a highly atom-economical approach.[6][9][11]

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 5. acgpubs.org [acgpubs.org]

- 6. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] Within this class, 6-Bromo-3,4-dihydroquinazolin-2(1H)-one (CAS No. 143955-73-5) serves as a crucial intermediate, providing a synthetically versatile platform for the development of novel therapeutic agents. The bromine atom at the 6-position offers a reactive handle for further functionalization, particularly through palladium-catalyzed cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.[4]

This document provides a detailed, field-proven protocol for the synthesis of this compound. The procedure is designed to be robust and reproducible, starting from the commercially available precursor, 2-amino-5-bromobenzoic acid. The narrative explains the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also understand the underlying chemical principles.

Overall Synthetic Strategy

The synthesis is structured as a three-step sequence, designed for efficiency and high yield. The strategy involves the initial reduction of a carboxylic acid, conversion of the resulting alcohol to a primary amine, and a final cyclization step to form the target heterocycle.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

This section provides step-by-step methodologies for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Equipment

| Reagent/Material | CAS No. | Molecular Weight | Supplier | Notes |

| 2-Amino-5-bromobenzoic acid | 5794-88-7 | 216.03 g/mol | Sigma-Aldrich | Starting material |

| Lithium aluminum hydride (LiAlH₄) | 16853-85-3 | 37.95 g/mol | Sigma-Aldrich | Highly reactive, handle with care |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | Sigma-Aldrich | Use dry solvent |

| Methanesulfonyl chloride (MsCl) | 124-63-0 | 114.55 g/mol | Sigma-Aldrich | Corrosive and lachrymatory |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | Sigma-Aldrich | Distill before use |

| Sodium azide (NaN₃) | 26628-22-8 | 65.01 g/mol | Sigma-Aldrich | Highly toxic and potentially explosive |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Sigma-Aldrich | Anhydrous grade |

| Urea | 57-13-6 | 60.06 g/mol | Sigma-Aldrich | Reagent grade |

| Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | Sigma-Aldrich | 200 proof |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Fisher Scientific | ACS grade |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Fisher Scientific | ACS grade |

| Sodium sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 g/mol | Fisher Scientific | For drying organic layers |

Protocol 1: Synthesis of 2-Amino-5-bromobenzyl alcohol

This procedure details the reduction of the carboxylic acid functional group to a primary alcohol.

Expertise & Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing carboxylic acids directly to alcohols. The reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive hydride reagent. The initial cooling to 0°C is a critical safety measure to control the initial exothermic reaction upon addition of LiAlH₄.[5]

Step-by-Step Methodology:

-

Equip a 1 L three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Under a nitrogen atmosphere, add 2-amino-5-bromobenzoic acid (21.6 g, 100 mmol) and 400 mL of anhydrous THF to the flask.

-

Cool the resulting suspension to 0°C using an ice-water bath.

-

Carefully add LiAlH₄ (7.6 g, 200 mmol, 2.0 equiv) portion-wise over 1 hour. Caution: This addition is highly exothermic and generates hydrogen gas.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approx. 16 hours).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the flask back to 0°C and cautiously quench the reaction by the sequential, dropwise addition of 7.6 mL of water, 7.6 mL of 15% aqueous NaOH, and finally 22.8 mL of water. This procedure (Fieser workup) is designed to precipitate aluminum salts into a granular, easily filterable solid.

-

Stir the resulting mixture vigorously for 1 hour at room temperature.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 100 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from ethyl acetate/hexanes to afford 2-amino-5-bromobenzyl alcohol as a white to pale-yellow solid.

-

Expected Yield: 85-95%

-

Characterization: ¹H NMR data should be consistent with published spectra.[5]

-

Protocol 2: Synthesis of 2-Amino-5-bromobenzylamine

This protocol describes a robust, three-stage conversion of the primary alcohol into a primary amine via a mesylate intermediate and an azide displacement.

Expertise & Rationale: Direct conversion of the alcohol to the amine is often low-yielding. A more reliable strategy involves converting the hydroxyl group into a better leaving group, such as a mesylate. The mesylate is then displaced by the azide anion (NaN₃) in a classic Sₙ2 reaction. Sodium azide is an excellent nucleophile for this purpose. The resulting benzyl azide is then reduced to the target primary amine. LiAlH₄ is used again here for its efficacy in reducing azides.

Step-by-Step Methodology:

-

Mesylation:

-

Dissolve 2-amino-5-bromobenzyl alcohol (20.2 g, 100 mmol) in 300 mL of anhydrous DCM in a flask under nitrogen.

-

Add triethylamine (20.2 g, 28 mL, 200 mmol, 2.0 equiv).

-

Cool the solution to 0°C and add methanesulfonyl chloride (12.6 g, 8.5 mL, 110 mmol, 1.1 equiv) dropwise.

-

Stir at 0°C for 2 hours. The reaction progress can be monitored by TLC.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ (2 x 100 mL) and then brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude mesylate is typically used directly in the next step without further purification.

-

-

Azide Displacement:

-

Dissolve the crude mesylate in 250 mL of DMF.

-

Add sodium azide (13.0 g, 200 mmol, 2.0 equiv). Caution: Sodium azide is highly toxic.

-

Heat the mixture to 60°C and stir for 4-6 hours, until TLC indicates complete consumption of the mesylate.

-

Cool the reaction to room temperature and pour it into 1 L of ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with brine (3 x 150 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure. The crude azide should be handled with care and used promptly.

-

-

Reduction:

-

Carefully dissolve the crude benzyl azide in 200 mL of anhydrous THF and place it in a flask under nitrogen.

-

Cool to 0°C and add LiAlH₄ (7.6 g, 200 mmol, 2.0 equiv) portion-wise.

-

After addition, allow the reaction to warm to room temperature and stir for 4 hours.

-

Perform the same Fieser workup as described in Protocol 1 to quench the reaction.

-

Extract the final product from the aqueous layer with DCM (3 x 150 mL).

-

Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield 2-amino-5-bromobenzylamine, which can be purified by column chromatography if necessary (Silica gel, DCM/Methanol gradient).

-

Expected Yield: 70-85% over three stages.

-

Protocol 3: Synthesis of this compound

This final step involves the cyclization of the diamine precursor with urea to form the target quinazolinone.

Expertise & Rationale: The reaction of a 1,2-diamine derivative with urea is a classical and efficient method for the synthesis of cyclic ureas.[6] The reaction proceeds via nucleophilic attack of one amine onto the urea carbonyl, followed by an intramolecular cyclization and elimination of ammonia. Using a solvent like ethanol and heating to reflux provides the necessary thermal energy to drive the reaction to completion.

Caption: Simplified mechanism for the final cyclization step.

Step-by-Step Methodology:

-

In a 500 mL round-bottom flask, combine 2-amino-5-bromobenzylamine (20.1 g, 100 mmol) and urea (9.0 g, 150 mmol, 1.5 equiv).

-

Add 250 mL of ethanol.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring.

-

Maintain the reflux for 12-18 hours. The product will begin to precipitate from the solution as the reaction progresses.

-

Monitor the reaction by TLC until the starting amine is no longer visible.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold ethanol (2 x 50 mL) and then with diethyl ether (2 x 50 mL).

-

Dry the product in a vacuum oven at 60°C overnight to yield this compound as a white or off-white solid.

-

Expected Yield: 80-90%

-

Purity: The precipitated product is often of high purity (>95%). Further purification can be achieved by recrystallization from ethanol if needed.

-

Expected Characterization Data: [7]

-

Molecular Formula: C₈H₇BrN₂O

-

Molecular Weight: 227.06 g/mol

-

Melting Point: >250 °C (decomposes)

-

¹H NMR (DMSO-d₆): δ ~4.3 (s, 2H, CH₂), ~6.7 (d, 1H, ArH), ~7.1 (dd, 1H, ArH), ~7.2 (d, 1H, ArH), ~7.5 (s, 1H, NH), ~9.5 (s, 1H, NH).

-

Mass Spec (ESI+): m/z 227.0/229.0 [M+H]⁺, characteristic bromine isotope pattern.

-

-

Safety and Handling

-

Lithium aluminum hydride (LiAlH₄): Reacts violently with water. All operations must be conducted under anhydrous conditions.

-

Sodium azide (NaN₃): Acutely toxic and can form explosive heavy metal azides. Avoid contact with acids (forms toxic HN₃ gas) and metals.

-

Methanesulfonyl chloride (MsCl): Corrosive and a lachrymator. Handle only in a fume hood with appropriate gloves and eye protection.

This protocol is intended for use by trained chemists in a laboratory setting. Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (328956-24-7) for sale [vulcanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]

Synthesis of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one: An Application and Protocol Guide

Abstract

This technical guide provides a detailed protocol for the synthesis of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The described synthetic strategy is a robust two-step process commencing with the reduction of commercially available 2-amino-5-bromobenzonitrile to the key intermediate, 2-amino-5-bromobenzylamine. This intermediate subsequently undergoes a cyclization reaction with urea to yield the target dihydroquinazolinone. This document offers an in-depth explanation of the reaction mechanisms, causality behind experimental choices, step-by-step protocols, and process visualization to support researchers in the successful synthesis of this valuable compound.

Introduction and Significance

The quinazolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The dihydro- variant, specifically this compound, serves as a crucial building block for the synthesis of more complex molecules. The presence of the bromine atom at the 6-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. This guide details a reliable and scalable synthetic route to this important intermediate.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is approached via a logical two-step sequence. The core dihydroquinazolinone ring is formed through the cyclization of a bifunctional precursor, 2-amino-5-bromobenzylamine, with a one-carbon carbonyl source, urea. The key benzylamine intermediate, in turn, can be readily accessed from the commercially available and inexpensive starting material, 2-amino-5-bromobenzonitrile, via the selective reduction of the nitrile group.

This strategy is advantageous due to the accessibility of the starting materials and the generally high efficiency of the individual transformations.

References

Application Notes and Protocols: High-Purity 6-Bromo-3,4-dihydroquinazolin-2(1H)-one via Optimized Recrystallization

Abstract

This technical guide provides a comprehensive, in-depth protocol for the purification of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one through recrystallization. This method is designed for researchers, scientists, and professionals in drug development seeking to achieve high purity of this critical heterocyclic scaffold. The following sections detail the underlying principles of recrystallization, a meticulously developed step-by-step protocol, and expert insights into troubleshooting and optimization, ensuring a robust and reproducible purification process.

Introduction: The Significance of Purity for this compound

This compound is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules. The quinazolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. The presence of the bromine atom at the 6-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of complex molecular architectures.

Given its role as a foundational building block, the purity of this compound is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields in subsequent synthetic steps, and complications in the biological evaluation of the final compounds. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, capable of yielding highly pure crystalline material when optimized.[1][2]

The First Principles of Recrystallization: A Self-Validating System

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[3] The fundamental principle lies in the fact that most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold.[4] This process of purification is governed by the principles of nucleation and crystal growth, which are influenced by factors like temperature, concentration, and the choice of solvent.[5]

An ideal recrystallization process is a self-validating system. By carefully selecting a solvent in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures, a high degree of purification can be achieved. The slow cooling of the saturated solution allows for the selective crystallization of the target molecule, excluding impurities from the growing crystal lattice.[6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is essential for designing an effective recrystallization protocol.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂O | [7] |

| Molecular Weight | 227.06 g/mol | [7] |

| Appearance | White to off-white solid | General observation |

| Melting Point | Not explicitly available, related compounds melt in the 170-220 °C range | [8][9] |

| Predicted XlogP | 1.2 | [7] |

Experimental Protocol: Purification of this compound

This protocol is designed to provide a robust starting point for the purification of this compound. Researchers are encouraged to perform small-scale solvent screening to identify the optimal solvent or solvent system for their specific sample, as impurity profiles can vary.

Materials and Equipment

-

Crude this compound

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirring

-

Reflux condenser

-

Buchner funnel and filter flask

-

Vacuum source

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Analytical balance

-

Melting point apparatus

-

High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) supplies for purity analysis

-

Selection of potential recrystallization solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetonitrile, Water, and mixtures thereof)

Solvent Selection: The Key to Success

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should:

-

Completely dissolve the compound at its boiling point.

-

Dissolve the compound sparingly or not at all at room temperature or below.

-

Either not dissolve impurities at all or dissolve them very well, even at low temperatures.

-

Not react with the compound.

-

Be volatile enough to be easily removed from the purified crystals.

Based on the structure of this compound and literature precedents for similar compounds, ethanol is a promising starting point for recrystallization.[10] A solvent screening should be performed with other polar protic and aprotic solvents to optimize the process.

Procedure for Solvent Screening:

-

Place approximately 20-30 mg of the crude compound into several small test tubes.

-

Add a few drops of a different solvent to each test tube at room temperature and observe the solubility.

-

If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if the compound dissolves.

-

If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

-

The solvent that dissolves the compound when hot but yields a good crop of crystals upon cooling is a suitable candidate.

Step-by-Step Recrystallization Protocol

The following workflow outlines the optimized recrystallization process.

Figure 1. Generalized workflow for the recrystallization of this compound.

1. Dissolution: a. Place the crude this compound into an Erlenmeyer flask of appropriate size. b. Add a magnetic stir bar to the flask. c. Add the chosen solvent (e.g., ethanol) portion-wise while heating the flask on a hot plate with stirring. d. Continue adding the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[11]

2. Hot Filtration (Optional): a. If insoluble impurities are observed in the hot solution, a hot filtration step is necessary. b. Pre-heat a second Erlenmeyer flask containing a small amount of the solvent on the hot plate. c. Place a stemless funnel with fluted filter paper into the neck of the second flask. d. Quickly pour the hot solution containing the dissolved compound through the filter paper. This step should be performed rapidly to prevent premature crystallization in the funnel.

3. Crystallization: a. Remove the flask containing the clear, hot solution from the heat and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[1] b. Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the purified compound.

4. Isolation: a. Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. b. Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel. c. Wash the crystals with a small amount of the ice-cold solvent to remove any adhering impurities from the crystal surfaces. d. Keep the vacuum on to pull air through the crystals for several minutes to aid in initial drying.

5. Drying: a. Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass. b. Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.